Bienvenue dans la boutique en ligne BenchChem!

Khk-IN-2

Ketohexokinase Inhibition Binding Affinity Enzyme Kinetics

Khk-IN-2 is the only commercially available KHK inhibitor that combines potent dual KHK-C/KHK-A inhibition (IC50 1.6 nM/120 nM, Ki 0.9 nM) with robust in vivo pharmacodynamic endpoints: 85% liver F1P reduction and 51% serum uric acid lowering at 10 mg/kg in disease-relevant models. Its 75-fold selectivity for KHK-C over KHK-A enables precise dissection of tissue-specific fructose metabolism, making it the definitive tool for NAFLD/NASH, gout, and hypertension research. Unlike alternatives with divergent isoform selectivity, Khk-IN-2 delivers complete cellular target engagement (92% F1P suppression at 10 nM) with no off-target hexokinase activity, ensuring clean, translatable data.

Molecular Formula C16H19F3N4O3
Molecular Weight 372.34 g/mol
Cat. No. B8087002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKhk-IN-2
Molecular FormulaC16H19F3N4O3
Molecular Weight372.34 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)C2=C(C(=CC(=N2)N3CC(C(C3)O)O)C(F)(F)F)C#N)O
InChIInChI=1S/C16H19F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11-12,24-26H,2-3,6-8H2,1H3/t11-,12-,15-/m0/s1
InChIKeyFAXXYODRCHXHTQ-HUBLWGQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Khk-IN-2: A Potent and Selective Ketohexokinase (KHK) Inhibitor for Metabolic Research Procurement


Khk-IN-2 (CAS 2135304-43-5) is a selective, fragment-derived small-molecule inhibitor of ketohexokinase (KHK), the rate-limiting enzyme in fructose metabolism [1]. It acts as a potent inhibitor of both the hepatic KHK-C isoform and the widely expressed KHK-A isoform, disrupting fructose-1-phosphate (F1P) production and downstream metabolic pathways . With a molecular weight of 372.34 Da and cLogP of 0.47, Khk-IN-2 is suitable for in vitro and in vivo studies of fructose-driven metabolic disorders, including NAFLD, hyperuricemia, and obesity .

Why Khk-IN-2 Cannot Be Interchanged with Other KHK Inhibitors: Key Differentiators for Scientific Selection


Despite sharing a common enzyme target, KHK inhibitors exhibit pronounced differences in isoform selectivity, cellular potency, and in vivo efficacy that preclude simple substitution. Khk-IN-2 demonstrates uniquely balanced dual inhibition of KHK-C and KHK-A isoforms (IC50 1.6 nM and 120 nM, respectively) with a Ki of 0.9 nM for KHK-C, while maintaining high selectivity over other hexokinases . In contrast, alternative compounds like PF-06835919 show divergent isoform selectivity (8.4 nM KHK-C; 66 nM KHK-A) and KHK-IN-1 exhibits comparable KHK-C potency but lacks the same degree of KHK-A inhibition [1]. Furthermore, Khk-IN-2 demonstrates robust in vivo F1P suppression in liver and kidney (ED50 30.0 and 15.7 mg/kg, respectively) and significant uric acid lowering (51% reduction at 10 mg/kg) in disease-relevant models, outcomes that are not uniformly observed with other KHK inhibitors .

Quantitative Evidence Guide: Khk-IN-2 Differentiation Against Closest KHK Inhibitor Analogs


Khk-IN-2 Exhibits Unmatched KHK-C Binding Affinity (Ki 0.9 nM) Versus KHK-IN-1

Khk-IN-2 demonstrates a binding constant (Ki) of 0.9 nM for human KHK-C, indicating exceptionally tight enzyme binding . In contrast, the widely used probe KHK-IN-1, while potent (IC50 12 nM), does not report a Ki value, and its interaction with the ATP-binding region suggests a different binding modality [1]. This 13-fold difference in binding affinity underscores Khk-IN-2's superior engagement of the target enzyme.

Ketohexokinase Inhibition Binding Affinity Enzyme Kinetics

Khk-IN-2 Provides Balanced Dual Isoform Inhibition (KHK-C/KHK-A) with 75-Fold Selectivity

Khk-IN-2 inhibits human KHK-C with an IC50 of 1.6 nM and human KHK-A with an IC50 of 120 nM, representing a 75-fold selectivity for the hepatic isoform . By comparison, PF-06835919 exhibits IC50 values of 8.4 nM (KHK-C) and 66 nM (KHK-A), a 7.9-fold selectivity . Khk-IN-2's stronger discrimination between isoforms may offer distinct advantages in tissue-specific modulation of fructose metabolism.

Isoform Selectivity KHK-C KHK-A Fructose Metabolism

Khk-IN-2 Demonstrates Superior Cellular F1P Suppression Versus KHK-IN-1

In HepG2 hepatoma cells, Khk-IN-2 at 10 nM reduces fructose-1-phosphate (F1P) accumulation by 92% . KHK-IN-1, in contrast, inhibits F1P production with an IC50 of 400 nM in HepG2 cell lysates, requiring a 40-fold higher concentration to achieve half-maximal inhibition . This dramatic difference in cellular potency highlights Khk-IN-2's enhanced intracellular target engagement.

Cellular Pharmacology Fructose-1-Phosphate HepG2

Khk-IN-2 Achieves Robust In Vivo F1P Reduction in Liver and Kidney with Defined ED50 Values

In Sprague-Dawley rats, Khk-IN-2 demonstrates dose-dependent suppression of fructose-1-phosphate (F1P) levels in both liver (ED50 = 30.0 mg/kg) and kidney (ED50 = 15.7 mg/kg) . This level of in vivo target engagement quantification is not reported for KHK-IN-1 or PF-06835919 in similar models, providing a clear advantage for researchers requiring predictable, dose-dependent pharmacodynamic responses.

In Vivo Pharmacology Fructose-1-Phosphate ED50 Liver Kidney

Khk-IN-2 Demonstrates 51% Reduction in Plasma Uric Acid in a Hyperuricemic Mouse Model

In a high-fructose diet (HFD)-induced hyperuricemic mouse model, treatment with Khk-IN-2 at 10 mg/kg (oral, QD for 7 days) reduced plasma uric acid levels from 12.8 ± 1.2 mg/dL (vehicle) to 6.3 ± 0.8 mg/dL, a 51% decrease . Comparable uric acid reduction data are not available for KHK-IN-1 or PF-06835919 in this specific disease model, establishing Khk-IN-2 as a validated tool for studying fructose-driven hyperuricemia.

Hyperuricemia Uric Acid Fructose Metabolism In Vivo Efficacy

Optimal Research Applications for Khk-IN-2 Based on Validated Quantitative Evidence


Elucidating Fructose-Driven Metabolic Dysfunction in NAFLD and NASH

Khk-IN-2 is ideally suited for in vitro and in vivo studies of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Its potent KHK-C inhibition (IC50 1.6 nM) and robust hepatic F1P suppression (ED50 30.0 mg/kg) enable precise dissection of fructose's contribution to hepatic steatosis, inflammation, and fibrosis . The compound's ability to reduce liver F1P by 85% in HFD-fed mice provides a validated pharmacodynamic endpoint for preclinical efficacy studies.

Investigating Fructose-Induced Hyperuricemia and Gout Pathophysiology

The significant reduction in plasma uric acid (51% at 10 mg/kg) in a high-fructose diet model positions Khk-IN-2 as a critical tool for investigating the mechanistic link between dietary fructose, KHK activity, and uric acid production. This model is particularly relevant for gout research and for exploring the role of fructose metabolism in hypertension and chronic kidney disease progression.

Differentiating KHK-C and KHK-A Isoform Functions in Extrahepatic Tissues

With its 75-fold selectivity for KHK-C over KHK-A, Khk-IN-2 enables researchers to selectively ablate hepatic fructose metabolism while partially sparing KHK-A activity in extrahepatic tissues such as kidney, adipose, and certain tumors . This isoform selectivity is critical for studies aiming to understand tissue-specific roles of fructose metabolism, such as the contribution of renal KHK to fructose-induced hypertension or the role of KHK-A in cancer cell proliferation.

Validating Target Engagement in Cellular Models of Fructose Toxicity

For cell-based assays, Khk-IN-2's exceptional cellular potency (92% F1P reduction at 10 nM) ensures complete target engagement at low concentrations, minimizing off-target effects and enabling cleaner interpretation of KHK-dependent phenotypes. This is particularly valuable in primary hepatocyte cultures, organoid models, and co-culture systems where maintaining cellular health is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Khk-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.